molecular formula C18H17ClN2O B14974035 N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide

N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B14974035
M. Wt: 312.8 g/mol
InChI Key: RMYUXSUYNRHSAJ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic indole derivative characterized by a 2-chlorobenzyl substituent at the indole nitrogen and methyl groups at positions 2 and 3 of the indole ring. The 2-chlorobenzyl group is a recurring motif in medicinal chemistry, often enhancing lipophilicity and target binding .

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C18H17ClN2O/c1-11-12(2)21-17-8-7-13(9-15(11)17)18(22)20-10-14-5-3-4-6-16(14)19/h3-9,21H,10H2,1-2H3,(H,20,22)

InChI Key

RMYUXSUYNRHSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the indole reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The methyl groups at the 2 and 3 positions can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Medicine: Research has shown that indole derivatives, including this compound, may possess antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

N-(Benzoylphenyl)-5-Substituted Indole Carboxamides ()

Compounds 8–12, 15, 16, and 18 from share the indole carboxamide core but differ in substituents:

  • Position 5 : Methoxy (8–12) or chloro (15, 16, 18) groups.
  • N-Substituent : Benzoylphenyl instead of 2-chlorobenzyl.

Key Differences :

  • The benzoylphenyl group introduces a ketone moiety, increasing polarity compared to the 2-chlorobenzyl group in the target compound.

Biological Activity: These derivatives were screened for lipid-lowering effects, though specific data for the target compound are unavailable.

1-Benzyl-N-(3-Nitrophenyl)-2,3-dimethyl-1H-indole-5-carboxamide ()

This analogue (CAS 514854-83-2) replaces the 2-chlorobenzyl group with a benzyl group and introduces a nitro substituent on the phenyl ring of the carboxamide.

Structural Comparison :

Parameter Target Compound 1-Benzyl-N-(3-Nitrophenyl)- Analogue
Molecular Formula C₁₉H₁₈ClN₂O (est.) C₂₄H₂₁N₃O₃
N-Substituent 2-Chlorobenzyl Benzyl
Carboxamide Substituent Unspecified (assumed simple aryl/alkyl) 3-Nitrophenyl
Key Functional Groups Chlorine (electron-withdrawing) Nitro (strong electron-withdrawing)

Implications :

  • The nitro group in the analogue may reduce metabolic stability due to its electron-withdrawing nature, whereas the chlorine in the target compound offers a balance between lipophilicity and stability.
  • The benzyl group lacks the steric and electronic effects of the ortho-chloro substituent, which could influence target binding .

Enzyme Inhibition Profiles

N-(2-Chlorobenzyl) Sulfonamide Derivatives ()

Compounds 6k and 6d from feature a 2-chlorobenzyl group linked to a sulfonamide scaffold. These inhibited butyrylcholinesterase (BChE) with IC₅₀ values of 42.21 ± 0.25 and 45.31 ± 0.17 µM, respectively.

Comparison with Target Compound :

  • Scaffold Difference : Sulfonamide vs. carboxamide. Sulfonamides generally exhibit stronger acidity, which may affect binding to enzymes like BChE.
  • However, the target compound’s indole core may offer π-π stacking advantages absent in sulfonamide derivatives .
Norbornene Dicarboxyimide Derivatives ()

details the synthesis of N-benzyl norbornene dicarboxyimides. While structurally distinct from the target compound, the use of benzylamine derivatives in their synthesis parallels the incorporation of 2-chlorobenzyl groups in indole carboxamides.

Biological Activity

N-(2-chlorobenzyl)-2,3-dimethyl-1H-indole-5-carboxamide (referred to as "the compound" hereafter) is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₁₄ClN₃O
  • Molecular Weight : 285.74 g/mol

The synthesis typically involves the reaction of 2,3-dimethylindole with 2-chlorobenzyl chloride in the presence of a suitable base, followed by carboxylation to introduce the carboxamide group.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of indole derivatives, including the compound . Notably:

  • Antibacterial Activity : The compound has shown promising activity against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that indole-2-carboxamide derivatives exhibit significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 μg/mL for some derivatives .
  • Antifungal Activity : In addition to antibacterial properties, certain indole derivatives have demonstrated antifungal activity against strains like Candida albicans, with MIC values indicating effectiveness comparable to established antifungal agents .

Antitumor Activity

Research has also highlighted the potential antitumor effects of indole derivatives. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways involved in cell proliferation .
  • Efficacy in Preclinical Models : In vivo studies have shown that certain indole derivatives can significantly reduce tumor growth in mouse models, suggesting their potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Key observations include:

  • Halogen Substitution : Halogenated indole derivatives generally exhibit enhanced biological activity compared to their non-halogenated counterparts. The presence of chlorine on the benzyl moiety appears to increase lipophilicity and improve membrane permeability .
  • Dimethyl Substitution : The introduction of dimethyl groups at specific positions on the indole ring has been associated with increased antibacterial potency, likely due to enhanced interaction with bacterial targets .

Study 1: Indole Derivatives Against Mycobacteria

A study focused on a series of indole-2-carboxamides demonstrated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The lead compounds exhibited low cytotoxicity in human cell lines while maintaining potent activity against mycobacterial species, highlighting their potential as novel therapeutic agents for tuberculosis treatment .

Study 2: Antifungal Efficacy

Another investigation assessed various indole derivatives for antifungal properties. Compounds were tested against Candida species and demonstrated significant antifungal activity with MIC values indicating effectiveness comparable to standard treatments .

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